molecular formula C17H24ClN3O3S B4239960 [4-(3-CHLOROPHENYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE

[4-(3-CHLOROPHENYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE

Cat. No.: B4239960
M. Wt: 385.9 g/mol
InChI Key: HKURJEJWWDJBHL-UHFFFAOYSA-N
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Description

[4-(3-CHLOROPHENYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-CHLOROPHENYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 3-chlorophenyl.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring through a cyclization reaction.

    Piperazine Ring Formation: The piperazine ring is then formed by reacting the piperidine intermediate with an appropriate amine.

    Introduction of the Methylsulfonyl Group:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-(3-CHLOROPHENYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[4-(3-CHLOROPHENYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(3-CHLOROPHENYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Shares the chlorophenyl and piperazine moieties but lacks the piperidine and methylsulfonyl groups.

    4-(3-chlorophenyl)-1-piperidinyl-methanesulfonamide: Contains the piperidine and methylsulfonyl groups but differs in the overall structure.

Uniqueness

[4-(3-CHLOROPHENYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both piperidine and piperazine rings, along with the chlorophenyl and methylsulfonyl groups, makes it a versatile compound for various scientific and industrial uses.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3S/c1-25(23,24)21-7-3-4-14(13-21)17(22)20-10-8-19(9-11-20)16-6-2-5-15(18)12-16/h2,5-6,12,14H,3-4,7-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKURJEJWWDJBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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